molecular formula C23H29N7O2 B2386889 1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923251-48-3

1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2386889
CAS No.: 923251-48-3
M. Wt: 435.532
InChI Key: GQBKCNRAKIZTLJ-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound featuring a fused imidazo-purine core. Its structure includes three methyl groups at positions 1, 3, and 7, and a 3-(4-phenylpiperazin-1-yl)propyl chain at position 8 .

Key structural features:

  • Imidazo[2,1-f]purine core: Provides rigidity and hydrogen-bonding capacity.
  • Methyl groups (1,3,7): Enhance metabolic stability and influence lipophilicity.
  • 3-(4-Phenylpiperazin-1-yl)propyl side chain: Modulates receptor binding affinity, particularly for serotonin and dopamine receptors .

Properties

IUPAC Name

2,4,7-trimethyl-6-[3-(4-phenylpiperazin-1-yl)propyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-17-16-30-19-20(25(2)23(32)26(3)21(19)31)24-22(30)29(17)11-7-10-27-12-14-28(15-13-27)18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBKCNRAKIZTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to targetglycogen synthase kinase (GSK)-3β and oxidoreductase . These proteins play crucial roles in various cellular processes, including cell division, apoptosis, and metabolism.

Mode of Action

Based on the structure and the known targets, it can be inferred that the compound might interact with its targets throughhydrogen bonding . This interaction could lead to changes in the conformation of the target proteins, thereby altering their activity.

Biochemical Pathways

The compound’s interaction with GSK-3β suggests that it may affect the Wnt/β-catenin signaling pathway , which is regulated by GSK-3β. This pathway is crucial for cell proliferation and differentiation. By inhibiting GSK-3β, the compound could potentially upregulate the Wnt/β-catenin signaling pathway, leading to increased cell proliferation.

Biological Activity

1,3,7-Trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, focusing on its interactions with various receptors and enzymes, as well as its therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • Imidazo[2,1-f]purine core : A bicyclic structure known for its biological activity.
  • Piperazine moiety : Contributes to receptor binding and enhances pharmacokinetic properties.
  • Trimethyl substitution : Influences lipophilicity and overall stability.

1. Receptor Interaction

Research has shown that derivatives of this compound exhibit affinity for several serotonin receptors, particularly:

  • 5-HT1A and 5-HT7 receptors : These receptors are implicated in mood regulation and anxiety disorders. The compound has been evaluated for its potential as an antidepressant and anxiolytic agent through various assays.

2. Phosphodiesterase Inhibition

The compound also acts as an inhibitor of phosphodiesterase enzymes (PDE4B and PDE10A), which play crucial roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), thereby enhancing neurotransmitter signaling.

1. Antidepressant Activity

A study demonstrated that a derivative of the compound exhibited significant antidepressant-like effects in the forced swim test (FST) in mice. The tested compound showed greater efficacy than the reference drug diazepam at a dosage of 2.5 mg/kg .

CompoundDosage (mg/kg)Effectiveness (compared to diazepam)
Tested Compound2.5Greater
DiazepamStandardReference

2. Anxiolytic Properties

In addition to its antidepressant effects, the same derivative showed notable anxiolytic properties in animal models. The pharmacological profile suggests that this compound could be a candidate for further development as a treatment for anxiety disorders .

Pharmacokinetic Properties

The lipophilicity and metabolic stability of the compound were assessed using micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM). These studies indicated favorable pharmacokinetic profiles, suggesting good absorption and bioavailability potential .

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as an antidepressant and antipsychotic agent. The presence of the piperazine ring is critical for its interaction with neurotransmitter receptors.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the effects of similar imidazole derivatives on serotonin receptors. The findings suggest that compounds with a piperazine substituent exhibit enhanced affinity for these receptors, indicating potential antidepressant properties .

Antitumor Activity

Preliminary research indicates that this compound may possess antitumor activity. Its structural similarity to known anticancer agents has prompted investigations into its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays conducted on human cancer cell lines demonstrated that derivatives of imidazole compounds, including those similar to 1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exhibited significant cytotoxic effects. The IC50 values were recorded at concentrations comparable to established chemotherapeutics .

Neuroprotective Effects

Research into neuroprotective agents has identified this compound as a candidate due to its ability to modulate pathways involved in neurodegeneration.

Case Study: Neuroprotection in Animal Models

Animal studies have shown that administration of similar compounds can reduce markers of oxidative stress and inflammation in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . These findings support further exploration of this compound's potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Receptor Affinities

Compound Name Substituents at Position 8 Receptor Affinity (Ki, nM) Key References
Target Compound 3-(4-Phenylpiperazin-1-yl)propyl 5-HT1A: 12.3; D2: 28.7
8-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl analog (C22H26ClN7O2) 2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl 5-HT7: 8.9; D2: 15.4
1,3,7-Trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 4-(prop-2-ynyl)piperazin-1-yl PDE4B1 IC50: 0.89 µM; PDE10A IC50: 2.1 µM
8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl analog (CAS 923229-49-6) 3-((3-chloro-4-methoxyphenyl)amino)propyl Not reported; hypothesized kinase inhibition

Key Observations:

Piperazine Substitution :

  • The target compound’s 4-phenylpiperazine moiety enhances 5-HT1A and D2 receptor binding compared to analogs with 3-chlorophenyl (e.g., ) or propargyl substitutions (e.g., ).
  • Replacement of the propyl linker with an ethyl group (as in ) reduces steric hindrance, improving D2 affinity (Ki: 15.4 nM vs. 28.7 nM).

Methyl Group Positioning :

  • The 1,3,7-trimethyl configuration in the target compound increases metabolic stability compared to 1,6,7-trimethyl analogs (e.g., ), which show reduced solubility due to additional aromatic substituents.

Key Findings:

  • Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution of 8-PC (8-piperazinyl caffeine) with propargyl tosylate, yielding 65% after recrystallization .
  • Solubility Challenges : Higher logP values (e.g., 2.87 for the target vs. 1.95 for compound 44 ) correlate with reduced water solubility, necessitating formulation optimization for bioavailability.

Preparation Methods

Reaction Conditions

  • Reagent : N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–90°C.
  • Mechanism : Electrophilic aromatic substitution at the electron-rich 8-position of the xanthine ring.
  • Yield : Reported at 85–92% purity after recrystallization.

Analytical Confirmation

  • NMR : Disappearance of the 8-H proton signal (δ 7.8–8.0 ppm in caffeine) confirms successful bromination.
  • Mass Spectrometry : Molecular ion peak at m/z 285 [M+H]+ for C₈H₁₀BrN₄O₂.

Nucleophilic Substitution with Piperazine Derivatives

The bromine atom in 8-BC is displaced by a piperazine nucleophile to form 8-piperazinyl caffeine (8-PC) .

Piperazine Activation

  • Reagent : 4-Phenylpiperazine, pre-modified with a propyl chain via alkylation (e.g., using 1-bromo-3-chloropropane).
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA) in anhydrous acetonitrile.
  • Temperature : Reflux at 80°C for 12–24 hours.

Reaction Optimization

  • Catalyst : Copper(I) iodide (CuI) enhances reaction rates by facilitating Ullmann-type coupling, reducing time to 6–8 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity but may increase side reactions.

Alkylation to Install the Propyl Linker

The 3-(4-phenylpiperazin-1-yl)propyl group is introduced via alkylation of 8-PC.

Alkylation Protocol

  • Reagent : 3-Chloropropyl-4-phenylpiperazine or equivalent alkyl halide.
  • Conditions :
    • Base : Sodium hydride (NaH) in tetrahydrofuran (THF).
    • Temperature : 0°C to room temperature, 4–6 hours.
  • Yield : 68–76% after column chromatography.

Competing Pathways

  • O-Alkylation : Minimized by using bulky bases (e.g., NaH) that favor N-alkylation.
  • Byproducts : Unreacted 8-PC and dialkylated species, removed via silica gel chromatography.

Purification and Characterization

Final purification ensures pharmaceutical-grade purity (>98%).

Chromatographic Methods

  • Normal-Phase HPLC : Hexane/ethyl acetate (7:3) eluent.
  • Reverse-Phase HPLC : Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.25–7.35 (m, 5H, aromatic),
    • δ 3.95–4.10 (m, 8H, piperazine and propyl),
    • δ 3.40 (s, 3H, N7-CH₃).
  • HRMS : m/z 435.5 [M+H]+ (calculated for C₂₂H₃₁N₇O₂).

Comparative Analysis of Synthetic Routes

Parameter PubMed Method Patent Method
Bromination Reagent NBS NBS
Catalyst None CuI
Substitution Time 12–24 h 6–8 h
Final Yield 68–76% 82–89%
Purity >95% >98%

The patent method offers superior yields and purity, attributed to catalytic CuI and optimized workup procedures.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 4-phenylpiperazine reduces material costs by 30% compared to custom synthesis.
  • Waste Management : DMF and acetonitrile are recycled via distillation, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be maximized?

  • Methodological Answer : Multi-step organic synthesis involving alkylation of the purine core followed by piperazine coupling. Key steps include:

  • Use of dichloromethane or ethanol as solvents under controlled temperatures (e.g., reflux at 80°C).
  • Purification via column chromatography or recrystallization.
  • Analytical validation using HPLC (>95% purity) and structural confirmation via 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. How to characterize the molecular structure and validate the identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups (δ 1.2–1.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.4 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 512.3) using HRMS.
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at serotonin receptors (5-HT1A_{1A}, 5-HT7_7) using radioligand displacement (e.g., 3H^3H-8-OH-DPAT for 5-HT1A_{1A}).
  • Functional Assays : Measure cAMP modulation (5-HT1A_{1A} partial agonism) or phosphodiesterase (PDE4B/PDE10A) inhibition.
  • Cytotoxicity : Use MTT assays in HEK-293 or neuronal cell lines .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize 5-HT1A_{1A} receptor affinity and selectivity?

  • Methodological Answer :

  • Substituent Variation : Modify the phenylpiperazine moiety (e.g., 2-fluoro vs. 3-trifluoromethyl substitutions) to assess steric/electronic effects.
  • Alkyl Chain Length : Test propyl vs. pentyl linkers to balance lipophilicity and receptor fit.
  • Functional Group Additions : Introduce methoxy or hydroxy groups to enhance solubility or hydrogen bonding.
  • In Silico Docking : Use AutoDock Vina to model interactions with 5-HT1A_{1A} (PDB ID: 7E2Z) .

Q. How to resolve conflicting data on compound efficacy across different behavioral models (e.g., forced swim test vs. elevated plus maze)?

  • Methodological Answer :

  • Dose-Response Curves : Compare acute vs. repeated dosing (e.g., 1–10 mg/kg in mice) to assess tolerance.
  • Receptor Specificity : Use knockout mice or selective antagonists (e.g., WAY-100635 for 5-HT1A_{1A}) to isolate mechanisms.
  • Pharmacokinetic Profiling : Measure brain-to-plasma ratios (via LC-MS) to confirm CNS penetration .

Q. What strategies are effective for evaluating metabolic stability and mitigating hepatic first-pass effects?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and quantify metabolites via UPLC-QTOF.
  • Structural Modifications : Replace labile groups (e.g., methyl esters with carbamates) to reduce CYP450-mediated oxidation.
  • Prodrug Design : Introduce phosphate or acetyl prodrugs to enhance oral bioavailability .

Q. How to integrate computational modeling for predicting off-target interactions (e.g., α1_1-adrenergic or histamine receptors)?

  • Methodological Answer :

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify shared features with known ligands (e.g., α1_1-adrenergic antagonists).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

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